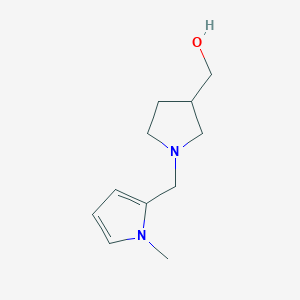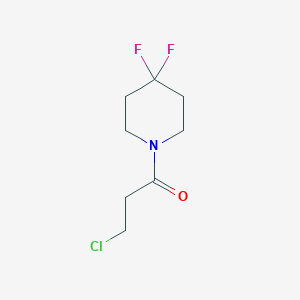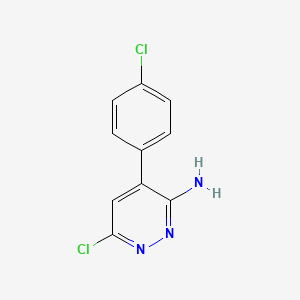
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine
描述
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine, also known as CPP-3, is a heterocyclic amine that has been studied for its potential therapeutic applications. CPP-3 is a compound that is structurally similar to the neurotransmitter dopamine, and has been shown to have a variety of pharmacological effects in both in vitro and animal models. CPP-3 has been studied for its potential to act as an agonist or antagonist at various neurotransmitter receptors, as well as its potential to modulate the activity of various enzymes and ion channels.
科学研究应用
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been studied for its potential therapeutic applications in a variety of areas. For example, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been investigated for its potential to act as an agonist or antagonist at various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been studied for its potential to modulate the activity of various enzymes and ion channels. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.
作用机制
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine is structurally similar to the neurotransmitter dopamine, and has been shown to interact with various neurotransmitter receptors. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to act as an agonist or antagonist at various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to modulate the activity of various enzymes and ion channels, including the enzyme cyclooxygenase-2 and the potassium channel KCa3.1.
Biochemical and Physiological Effects
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to have a variety of biochemical and physiological effects. In animal models, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to reduce inflammation, decrease oxidative stress, and reduce anxiety-like behaviors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to have neuroprotective effects, and has been studied for its potential to treat various neurological disorders, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine for laboratory experiments is its ease of synthesis and availability. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine can be synthesized using a variety of methods, and is available from a variety of chemical suppliers. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to be relatively stable and has a low toxicity profile.
However, there are some limitations to using 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine for laboratory experiments. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine is structurally similar to the neurotransmitter dopamine, and can interact with various neurotransmitter receptors. As such, it is important to be aware of the potential for 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine to interact with other compounds or to have unintended effects. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has been shown to have a variety of biochemical and physiological effects, and it is important to be aware of these effects when designing experiments.
未来方向
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine has the potential to be used in a variety of therapeutic applications, and there are a number of potential future directions for its development. For example, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could be further studied for its potential to act as an agonist or antagonist at various neurotransmitter receptors. In addition, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could be studied for its potential to modulate the activity of various enzymes and ion channels. 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could also be studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant. Finally, 6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine could be studied for its potential to treat various neurological disorders, including Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
6-chloro-4-(4-chlorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-6(2-4-7)8-5-9(12)14-15-10(8)13/h1-5H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDVUFEFJXUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN=C2N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-chlorophenyl)-pyridazin-3-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
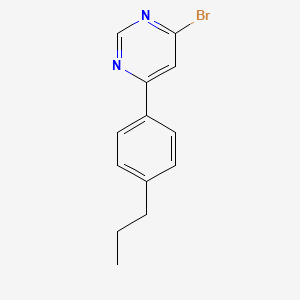
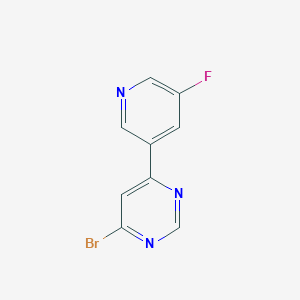

amine](/img/structure/B1475561.png)
![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
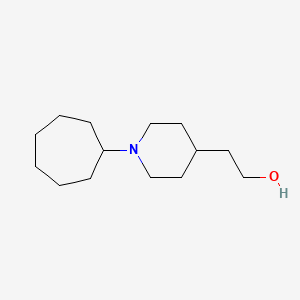

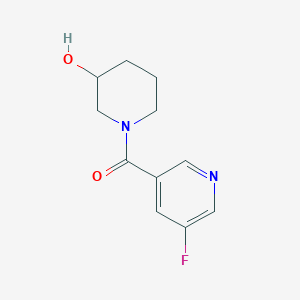
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
